molecular formula C29H27N5 B1250208 Bengacarboline

Bengacarboline

Cat. No. B1250208
M. Wt: 445.6 g/mol
InChI Key: OAQQDJYICYMQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bengacarboline is a natural product found in Didemnum with data available.

Scientific Research Applications

Synthesis and Biological Evaluation

Bengacarboline derivatives have been synthesized to evaluate their potential in biological applications. Notably, two synthetic analogs demonstrated significant cytotoxicity and induced DNA damages in cells, indicating potential applications in cancer research and therapy (Pouilhès et al., 2008).

Metabolomics in Drug Discovery

Although not directly related to Bengacarboline, metabolomics, the study of small molecules in biological systems, has vast applications in drug discovery. This field facilitates the understanding of disease mechanisms and the identification of novel drug targets, which could be relevant for exploring the therapeutic potential of Bengacarboline (Wishart, 2016).

Metabolomics in Clinical Research

Metabolomics is also critical in clinical research, particularly in understanding metabolic profiles in diseases like cancer. This approach could be instrumental in investigating the clinical applications of Bengacarboline, particularly in understanding its metabolic interactions and potential as a therapeutic agent (Claudino et al., 2007).

properties

Product Name

Bengacarboline

Molecular Formula

C29H27N5

Molecular Weight

445.6 g/mol

IUPAC Name

2-[2-[1-(1H-indol-3-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C29H27N5/c30-15-13-20-18-7-1-5-11-25(18)33-27(20)29(23-17-31-24-10-4-3-9-22(23)24)28-21(14-16-32-29)19-8-2-6-12-26(19)34-28/h1-12,17,31-34H,13-16,30H2

InChI Key

OAQQDJYICYMQEX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)(C4=CNC5=CC=CC=C54)C6=C(C7=CC=CC=C7N6)CCN

synonyms

bengacarboline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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